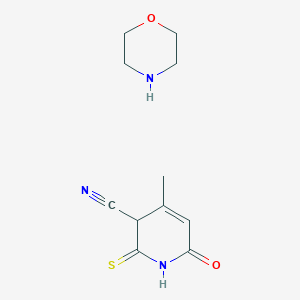

4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine is a useful research compound. Its molecular formula is C11H15N3O2S and its molecular weight is 253.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to participate in various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

Biochemische Analyse

Biochemical Properties

4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, morpholine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as human uridine phosphorylase-1 (hUP1), which is involved in the metabolism of uridine . The inhibition of hUP1 by this compound leads to an increase in intracellular uridine levels, affecting various cellular processes. Additionally, this compound can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . It also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular metabolism. In non-cancerous cells, this compound can modulate immune responses by influencing the production of cytokines and other signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, as mentioned earlier with hUP1. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression. The sulfanyl group in the compound allows it to form disulfide bonds with cysteine residues in proteins, resulting in structural changes that can either inhibit or activate protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression. These effects are often reversible upon removal of the compound, indicating that its impact on cells is dependent on continuous exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound in these organs, leading to oxidative stress and cellular damage. Threshold effects have also been noted, where a certain dosage is required to achieve a significant biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 oxidases and glutathione S-transferases. These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The compound can also affect metabolic flux by altering the levels of key metabolites, such as uridine and its derivatives.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via nucleoside transporters, which facilitate its uptake and accumulation in target tissues. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and function. The distribution of the compound is also influenced by its lipophilicity, which allows it to cross cell membranes and reach various subcellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . It can also be found in the nucleus, where it interacts with DNA and RNA, leading to changes in gene expression. The targeting of the compound to specific subcellular compartments is facilitated by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to its site of action.

Biologische Aktivität

4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, commonly referred to as morpholine, is a compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a dihydropyridine ring with a carbonitrile and sulfanyl group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has been investigated in various studies, revealing several important pharmacological effects:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Research indicates that morpholine derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Enzyme Inhibition : Notably, it has been studied as an inhibitor of carbonic anhydrase (CA-II), an enzyme critical for maintaining acid-base balance in biological systems .

The mechanism by which 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile exerts its effects primarily involves the inhibition of specific enzymes. For instance, the inhibition of carbonic anhydrase involves binding to the active site of the enzyme, thereby blocking its catalytic activity. This action can lead to various physiological effects, including alterations in pH regulation and ion transport across cell membranes .

Study 1: Carbonic Anhydrase Inhibition

A study focused on the synthesis and evaluation of morpholine-based thiazole derivatives found that certain modifications to the structure enhanced inhibitory potency against bovine CA-II. The most potent derivative exhibited an IC50 value of 14.68 μM, indicating strong inhibitory activity . This suggests that structural variations can significantly influence biological activity.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of morpholine derivatives against various bacterial strains. Results showed that these compounds exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Study 3: Antioxidant Potential

In vitro assays demonstrated that 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile possesses notable antioxidant activity. This was attributed to its ability to scavenge free radicals and reduce oxidative damage in cellular models .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds, including 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential for development into new antibiotics or antifungal agents .

Antidiabetic Properties

Dihydropyridine derivatives have been explored for their antidiabetic effects. The compound has shown promise in modulating glucose metabolism and insulin sensitivity in preclinical models, indicating its potential as a therapeutic agent for diabetes management .

Anticancer Potential

Some studies have reported that compounds similar to 4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile can inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapeutics .

Pesticidal Activity

The compound has been assessed for its pesticidal properties. Its structural features allow it to interact with biological systems of pests effectively, leading to potential applications in agricultural pest control. Preliminary studies suggest it could serve as a basis for developing environmentally friendly pesticides .

Building Block in Synthesis

4-Methyl-6-oxo-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclization processes .

Pharmaceutical Synthesis

This compound can also be employed in the synthesis of other pharmaceutical agents. Its unique functional groups make it suitable for modifications that enhance bioactivity or alter pharmacokinetic profiles .

Case Studies

Eigenschaften

IUPAC Name |

4-methyl-6-oxo-2-sulfanylidene-3H-pyridine-3-carbonitrile;morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS.C4H9NO/c1-4-2-6(10)9-7(11)5(4)3-8;1-3-6-4-2-5-1/h2,5H,1H3,(H,9,10,11);5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMKFLGWLLNDQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=S)C1C#N.C1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.